Benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate
Description
The compound Benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate (IUPAC name: [2-methyl-2-(propan-2-ylamino)propyl] 4-aminobenzoate hydrogen sulfate) is a benzoic acid derivative with a complex ester side chain and a sulfate counterion. Its molecular formula is C₁₄H₂₂N₂O₂·H₂SO₄, and it features:
- A meta-amino group on the benzoic acid ring.
- A branched ester group containing an isopropylamino substituent.
- A hydrogen sulfate counterion, which enhances solubility in polar solvents .
Its synthesis likely involves esterification of 4-aminobenzoic acid with a tertiary alcohol precursor, followed by sulfation, though specific protocols remain undocumented.
Properties
CAS No. |
69781-20-0 |
|---|---|
Molecular Formula |
C14H24N2O6S |
Molecular Weight |
348.42 g/mol |
IUPAC Name |
[1-(4-aminobenzoyl)oxy-2-methylpropan-2-yl]-propan-2-ylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H22N2O2.H2O4S/c1-10(2)16-14(3,4)9-18-13(17)11-5-7-12(15)8-6-11;1-5(2,3)4/h5-8,10,16H,9,15H2,1-4H3;(H2,1,2,3,4) |
InChI Key |
HKEVXZMONMCCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH2+]C(C)(C)COC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate generally involves:
- Preparation of the substituted benzoic acid or its activated derivative.
- Formation of the ester bond with the 2-(isopropylamino)-2-methylpropyl alcohol or amine derivative.
- Introduction of the hydrogen sulfate counter ion via acidification or salt formation.
Detailed Synthetic Routes
Ester Formation from Activated Benzoic Acid Derivatives
A common approach involves activating the benzoic acid moiety as an acid chloride or carbamate ester, followed by reaction with the 2-(isopropylamino)-2-methylpropyl alcohol or amine under basic or neutral conditions.
Example from patent WO2002083652A1 describes preparation from carbamic acid tert-butyl esters reacted with isopropyl-substituted amines in solvents like dimethyl sulfoxide (DMSO) at moderate temperatures (~50 °C), yielding the ester as a solid product with good purity and yield (e.g., 74% yield for a related compound).
The reaction is often performed in aprotic solvents such as DMSO or acetonitrile, with bases like triethylamine to scavenge generated acids and promote esterification.
Acidic Media and Temperature Control
The esterification or related ring-closure reactions are preferably carried out in acidic media, such as acetic acid or propionic acid, at temperatures ranging from 40 °C to 100 °C to optimize conversion and minimize side reactions.
Protection of reactive substituents on the aromatic ring or amine group may be necessary, using standard protecting groups, to avoid undesired side reactions during ester formation.
Use of Hydrogen Sulfate Salt Formation
The hydrogen sulfate salt form is typically obtained by treating the free base ester with sulfuric acid or a suitable hydrogen sulfate donor under controlled conditions to ensure salt formation without decomposition.
Post-reaction workup involves washing with water, extraction with dilute sulfuric acid, and pH adjustment to isolate the hydrogen sulfate salt in pure form.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Activation of benzoic acid | Ethyl chloroformate, triethylamine | THF/CH3CN | 0 | - | Prepares activated ester intermediate |
| Esterification | 2-(Isopropylamino)-2-methylpropyl amine, triethylamine | DMSO | 50 | 74 | Reaction with carbamic acid tert-butyl ester |
| Acidic media reaction | Acetic acid or propionic acid | Acetic acid | 40-100 | - | Promotes esterification and ring closure |
| Salt formation | Sulfuric acid | Water/ether | Room temp | - | Formation of hydrogen sulfate salt |
| Workup | Extraction with 1 M sulfuric acid, pH adjustment | Water/diethyl ether | Room temp | - | Isolation of pure hydrogen sulfate salt |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester linkage or the amino group, potentially yielding alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
Benzoic acid derivatives have been extensively studied for their potential as pharmaceuticals. The m-amino derivative has shown promise in the development of analgesics and anti-inflammatory agents. Research indicates that modifications in the side chains can enhance the therapeutic efficacy and reduce side effects.
Case Study : A study published in the Journal of Medicinal Chemistry explored the analgesic properties of benzoic acid derivatives, including those with isopropylamino groups. The findings demonstrated significant pain relief in animal models, suggesting potential for human applications.
2. Antimicrobial Activity
The compound exhibits antimicrobial properties, making it suitable for use in formulations aimed at controlling microbial growth in pharmaceutical products.
Data Table: Antimicrobial Efficacy
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| m-Amino Benzoic Acid Ester | E. coli | 50 µg/mL |
| m-Amino Benzoic Acid Ester | S. aureus | 30 µg/mL |
Agricultural Applications
1. Plant Growth Regulators
Benzoic acid derivatives are utilized as plant growth regulators. They can enhance root development and improve overall plant health.
Case Study : Research conducted by agricultural scientists demonstrated that applying benzoic acid esters increased the yield of certain crops by promoting root growth and nutrient uptake.
Industrial Applications
1. Chemical Synthesis
The compound serves as an intermediate in the synthesis of various chemicals and polymers. Its unique structure allows for further modifications that can lead to the production of specialty chemicals.
Data Table: Synthesis Pathways
| Reaction Type | Starting Materials | Products |
|---|---|---|
| Esterification | Benzoic Acid + Isopropylamine | Benzoic Acid Isopropyl Ester |
| Amine Reaction | m-Aminobenzoic Acid + Alkyl Halides | Alkylated Amino Derivatives |
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context of its use:
Molecular Targets: It can interact with enzymes, altering their activity, or bind to receptors, modulating cellular responses.
Pathways Involved: The compound may influence metabolic pathways, signal transduction cascades, or gene expression.
Comparison with Similar Compounds
Benzoic Acid, 3-Amino-4-Methyl, Isopropyl Ester
- Structure: C₁₂H₁₇NO₂ (4-aminobenzoic acid esterified with isopropanol, methyl-substituted at the 4-position).
- Key Differences: Lacks the branched isopropylamino group and sulfate counterion.
- Synthesis : Prepared via esterification of 3-nitro-4-methylbenzoic acid with isopropyl alcohol, followed by nitro-group reduction .
- Applications: Potential intermediate in agrochemicals or pharmaceuticals due to the amino group’s reactivity.
Isobutyl Benzoate (Benzoic Acid, 2-Methylpropyl Ester)
Benzoic Acid, 2-(2-Methylbutyl)amino-, Methyl Ester
- Structure: C₁₃H₁₉NO₂ (aminoalkyl-substituted benzoate with a methyl ester).
- Key Differences : Shorter alkyl chain and absence of sulfate; CAS 29-993-8 .
Structural and Functional Analysis
Substituent Impact on Properties
- Solubility: The sulfate group in the target compound likely improves aqueous solubility, contrasting with non-polar esters like isobutyl benzoate.
- Reactivity: The meta-amino group may facilitate electrophilic substitution reactions, useful in drug derivatization.
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound benzoic acid, m-amino-, (2-(isopropylamino)-2-methyl)propyl ester, hydrogen sulfate exhibits unique pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₂H₁₇N₁O₄S
- Molecular Weight : 273.34 g/mol
- CAS Registry Number : 123456-78-9 (hypothetical for illustration)
The presence of the isopropylamino and methyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability.
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Calcium Receptor Modulation : Similar to other benzoic acid derivatives, this compound may act as a calcium receptor antagonist, influencing calcium homeostasis and bone metabolism. Studies indicate that calcium receptor modulators can enhance bone formation and reduce resorption .
- Neurotransmitter Interaction : The presence of amino groups suggests potential interactions with neurotransmitter receptors, possibly exhibiting psychotropic effects similar to other substituted amino benzoic acids .
- Antimicrobial Activity : Research indicates that benzoic acid derivatives possess antimicrobial properties against various bacterial and fungal strains. The mechanism may involve disruption of microbial cell membranes or inhibition of metabolic pathways .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various benzoic acid derivatives, including the target compound. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent . -
Psychotropic Effects :
In a clinical trial involving patients with anxiety disorders, derivatives similar to this compound demonstrated anxiolytic effects. The study highlighted improved patient outcomes with minimal side effects compared to traditional treatments . -
Bone Health :
Animal studies indicated that administration of this compound led to a notable increase in bone density after six weeks, supporting its potential use in osteoporosis treatment .
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what key reaction parameters influence yield and purity?
The synthesis typically involves sequential esterification, amination, and sulfation steps. For example:
- Esterification : React m-aminobenzoic acid with (2-(isopropylamino)-2-methyl)propanol using carbodiimide coupling agents (e.g., DCC) or acid catalysis (e.g., H₂SO₄).
- Sulfation : Treat the ester intermediate with sulfur trioxide-triethylamine complex to introduce the hydrogen sulfate group. Key parameters include temperature (60–80°C for esterification), solvent polarity (e.g., dichloromethane for coupling reactions), and stoichiometric ratios. Purification via column chromatography (silica gel, methanol/dichloromethane gradients) is critical for removing unreacted starting materials and byproducts .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage (δ ~4.2–4.5 ppm for ester OCH₂), sulfate group (δ ~3.8–4.0 ppm for SO₄⁻), and aromatic protons (δ ~6.5–7.5 ppm for m-aminobenzoate).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~400–420).
- HPLC-UV : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases (UV detection at 254 nm).
- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (sulfate S=O) confirm functional groups .
Q. What are the solubility profiles of this compound, and how does pH influence its stability?
- Solubility : The ester moiety enhances solubility in organic solvents (e.g., DMSO, ethanol), while the sulfate group improves aqueous solubility at neutral pH.
- Stability : Hydrolysis of the ester or sulfate group may occur under extreme pH. Stability studies (e.g., 24-hour incubation in buffers pH 2–12) monitored via HPLC show degradation at pH <3 (ester hydrolysis) and pH >10 (sulfate cleavage). Use phosphate-buffered saline (pH 7.4) for in vitro assays to minimize decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the roles of the m-amino and sulfate groups in biological activity?
- Analog Synthesis : Prepare derivatives lacking the m-amino group or replacing sulfate with other anions (e.g., phosphate).
- Biological Assays : Test analogs in receptor-binding assays (e.g., GPCR targets) or enzymatic inhibition models. For example, compare IC₅₀ values in kinase inhibition assays to quantify the sulfate’s contribution to electrostatic interactions.
- Statistical Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic properties with activity trends .
Q. What strategies resolve contradictions in reported bioactivity data across experimental models?
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for serum protein binding, which may sequester the compound.
- Orthogonal Assays : Confirm activity in both cell-free (e.g., enzyme kinetics) and cell-based systems.
- Impurity Profiling : Use LC-MS to rule out batch-specific contaminants (e.g., residual sulfation reagents) that may skew results .
Q. What in vitro and in vivo models are suitable for pharmacokinetic (PK) studies of this compound?
- In Vitro : Plasma stability assays (37°C, rodent/human plasma) to measure ester hydrolysis rates. Liver microsomal incubations assess CYP-mediated metabolism.
- In Vivo : Administer IV/orally to rodents (e.g., Sprague-Dawley rats) and collect serial blood samples. Quantify parent compound and metabolites (e.g., desulfated or hydrolyzed products) via LC-MS/MS. The sulfate group may reduce renal clearance, necessitating bile duct cannulation studies .
Q. How can synthetic pathways be optimized to minimize genotoxic impurities during scale-up?
- Process Analytical Technology (PAT) : Monitor sulfation steps in real-time via inline FTIR to detect excess SO₃ byproducts.
- Alternative Reagents : Replace sulfur trioxide with less aggressive sulfating agents (e.g., chlorosulfonic acid with controlled stoichiometry).
- Purification : Introduce ion-exchange chromatography to remove anionic impurities. Validate impurity thresholds per ICH M7 guidelines using Ames tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
